molecular formula C25H24N2O4 B11992252 N'-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide CAS No. 303085-37-2

N'-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide

Cat. No.: B11992252
CAS No.: 303085-37-2
M. Wt: 416.5 g/mol
InChI Key: DVQBQSKCZIGDBO-YZSQISJMSA-N
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Description

N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of allyloxy and benzyloxy groups attached to a benzylidene core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide typically involves a multi-step processThe final step involves the formation of the acetohydrazide moiety under controlled conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .

Scientific Research Applications

N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is unique due to its combination of allyloxy and benzyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

303085-37-2

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-phenylmethoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H24N2O4/c1-2-16-29-22-10-8-20(9-11-22)17-26-27-25(28)19-31-24-14-12-23(13-15-24)30-18-21-6-4-3-5-7-21/h2-15,17H,1,16,18-19H2,(H,27,28)/b26-17+

InChI Key

DVQBQSKCZIGDBO-YZSQISJMSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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